3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine
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Overview
Description
3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its rigidity and planarity, making it a privileged scaffold for drug design and discovery .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which 3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine belongs, have been associated with various biological activities, including acting as kinase inhibitors .
Mode of Action
It’s worth noting that compounds within the pyrazolo[1,5-a]pyrimidine class have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been associated with a variety of biological properties, suggesting they may interact with multiple pathways .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation . This inhibition occurs through binding interactions with the ATP-binding site of CDK2, leading to the disruption of the enzyme’s activity. Additionally, this compound interacts with various proteins involved in signal transduction pathways, further influencing cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and significant. It has been observed to induce cell cycle arrest in the G0-G1 phase, leading to the inhibition of cell proliferation . This compound also affects cell signaling pathways, particularly those involving CDK2 and other kinases, resulting in altered gene expression and cellular metabolism . In cancer cells, this compound has demonstrated cytotoxic effects, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle progression, leading to cell cycle arrest. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins . These molecular interactions contribute to its overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of CDK2 activity and persistent cell cycle arrest . These findings highlight the potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit CDK2 activity and induce cell cycle arrest without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings emphasize the importance of dose optimization in therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound has been shown to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . These distribution patterns are important for understanding the compound’s pharmacodynamics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound has been observed to localize in the nucleus, where it interacts with nuclear proteins and transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine typically involves the use of transition metal-catalyzed cross-coupling reactions. One efficient method reported involves the Suzuki–Miyaura cross-coupling reaction starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one . This reaction uses a tandem catalyst system (XPhosPdG2/XPhos) to avoid debromination and achieve high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high efficiency and yield in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the C-5 position.
Cross-Coupling Reactions: The Suzuki–Miyaura cross-coupling reaction is a prominent method for functionalizing this compound.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Uses aryl or heteroaryl boronic acids, a palladium catalyst (e.g., XPhosPdG2), and a base (e.g., potassium carbonate) in a suitable solvent (e.g., toluene) under microwave irradiation.
Major Products
Scientific Research Applications
3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: Due to its photophysical properties, it is used in the development of materials for optoelectronic applications.
Biological Research: The compound is studied for its enzymatic inhibitory activity, particularly against monoamine oxidase B, which is a target in neurodegenerative disorders.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable scaffold for drug development, offering advantages over similar compounds in terms of pharmacokinetic properties .
Biological Activity
3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a rigid pyrazolo[1,5-a]pyrimidine core, which serves as a valuable scaffold for drug design and discovery. Its unique trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the ATP-binding site of CDK2, this compound effectively inhibits its kinase activity, leading to cell cycle arrest in the G0-G1 phase and subsequent inhibition of cell proliferation .
Biological Activities
The compound exhibits a variety of biological activities, including:
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells. It has been evaluated in xenograft mouse models and shown to significantly reduce tumor growth without causing substantial hepatotoxicity .
- Enzymatic Inhibition : In addition to CDK2, this compound has demonstrated inhibitory effects on other enzymes such as monoamine oxidase B (MAO-B), which is relevant in neurodegenerative disorders. This highlights its potential as a therapeutic agent for conditions like Parkinson's disease .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of pyrazolo[1,5-a]pyrimidines possess antimicrobial activity against various bacterial strains, indicating potential applications in treating infections .
Antitumor Efficacy
A study involving the C6-PyraP-BP inhibitor RB-07-16, which shares structural similarities with this compound, demonstrated significant antitumor efficacy in mouse models. The compound effectively reduced tumor growth in multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC) models without elevating liver enzymes or causing significant histopathologic damage .
Enzymatic Activity
In another investigation focusing on the inhibition of CDK2 by this compound, it was found that the compound induced G0-G1 phase arrest in cancer cells. This was measured through flow cytometry analysis, confirming its role as a potent inhibitor of cell proliferation through targeted enzymatic action .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Anticancer Activity | Enzymatic Targets |
---|---|---|---|
This compound | Structure | High | CDK2, MAO-B |
2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine | Structure | Moderate | Various kinases |
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine | Structure | Low | Unknown |
Properties
IUPAC Name |
3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)5-2-13-14-3-4(11)1-12-6(5)14/h1-3H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFFTINCMLBHKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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